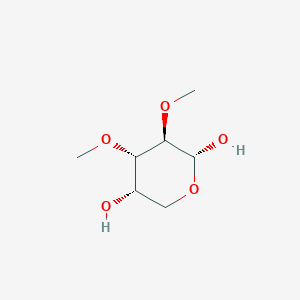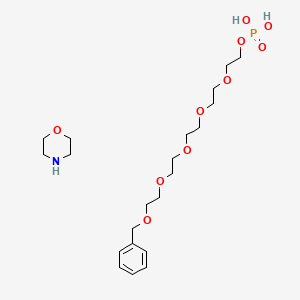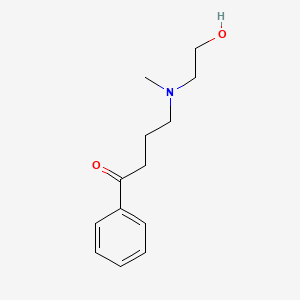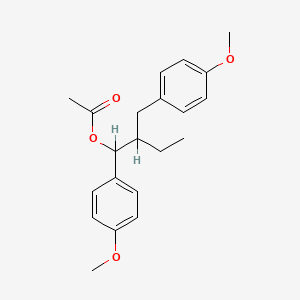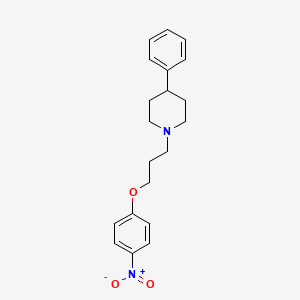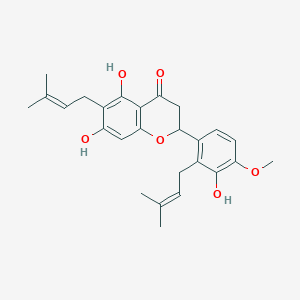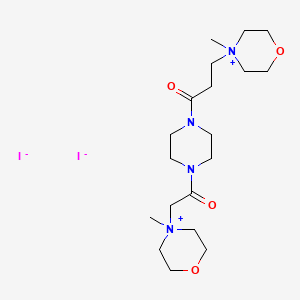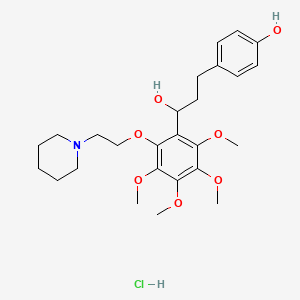
Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzene ring substituted with multiple functional groups, including hydroxyl, methoxy, and piperidinyl groups, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of hydroxyl and methoxy groups through electrophilic aromatic substitution reactions. The piperidinyl group is then attached via nucleophilic substitution, and the final product is obtained by reacting with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxyphenyl)-, hydrochloride
- Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-morpholinyl)ethoxy)phenyl)-, hydrochloride
Uniqueness
Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
88770-75-6 |
|---|---|
Fórmula molecular |
C26H38ClNO7 |
Peso molecular |
512.0 g/mol |
Nombre IUPAC |
4-[3-hydroxy-3-[2,3,4,5-tetramethoxy-6-(2-piperidin-1-ylethoxy)phenyl]propyl]phenol;hydrochloride |
InChI |
InChI=1S/C26H37NO7.ClH/c1-30-22-21(20(29)13-10-18-8-11-19(28)12-9-18)23(25(32-3)26(33-4)24(22)31-2)34-17-16-27-14-6-5-7-15-27;/h8-9,11-12,20,28-29H,5-7,10,13-17H2,1-4H3;1H |
Clave InChI |
BJOBINSAXWFRIK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1OC)OC)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


